
1-Hydroxysulfurmycin A
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Overview
Description
1-Hydroxysulfurmycin A, also known as this compound, is a useful research compound. Its molecular formula is C43H53NO17 and its molecular weight is 855.9 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and purifying 1-Hydroxysulfurmycin A?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including sulfur-containing precursor activation and hydroxylation under controlled pH and temperature. Purification often employs high-performance liquid chromatography (HPLC) with reverse-phase columns, validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should optimize reaction yields by testing solvent systems (e.g., acetonitrile-water gradients) and monitor intermediates via thin-layer chromatography (TLC) .
Q. How is the structural stability of this compound characterized under varying storage conditions?
Methodological Answer: Stability studies require accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Analytical techniques like UV-Vis spectroscopy (for absorbance shifts) and differential scanning calorimetry (DSC) assess thermal degradation. Data should be compared against ICH guidelines, and degradation products identified via LC-MS/MS fragmentation patterns .
Q. What in vitro models are recommended for initial efficacy screening of this compound?
Methodological Answer: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using broth microdilution are standard. Include positive controls (e.g., vancomycin) and validate results with time-kill curve studies to distinguish bacteriostatic vs. bactericidal effects. Cell viability assays (e.g., mammalian HEK293 cells) should parallelly assess cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across bacterial strains be systematically resolved?
Methodological Answer: Conduct meta-analyses of dose-response curves, stratifying data by bacterial strain genotype (e.g., efflux pump expression) and growth phase (log vs. stationary). Use statistical tools like ANOVA with post-hoc Tukey tests to identify confounding variables. Cross-reference genomic databases (e.g., PATRIC) to correlate resistance markers with efficacy outliers .
Q. What strategies address the compound’s poor solubility in aqueous environments during in vivo studies?
Methodological Answer: Formulation optimization via nanoemulsions or liposomal encapsulation can enhance bioavailability. Characterize particle size (dynamic light scattering) and zeta potential for stability. Validate in murine infection models by comparing plasma concentration-time profiles (AUC) of free vs. encapsulated drug using LC-MS pharmacokinetic assays .
Q. How do researchers differentiate off-target effects of this compound in eukaryotic cells?
Methodological Answer: Employ transcriptomic profiling (RNA-seq) on treated vs. untreated human cell lines to identify dysregulated pathways. Validate hits with CRISPR-Cas9 knockouts and rescue experiments. Parallel proteomic analysis (e.g., SILAC labeling) confirms protein-level changes, ensuring observed effects are compound-specific and not assay artifacts .
Q. Data Analysis & Reproducibility
Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data?
Methodological Answer: Use non-linear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals and assess model robustness. For high-throughput screens, apply false discovery rate (FDR) corrections to mitigate Type I errors .
Q. How can batch-to-batch variability in this compound production be minimized for preclinical studies?
Methodological Answer: Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) via factorial design experiments. Use near-infrared (NIR) spectroscopy for real-time monitoring of reaction endpoints. Establish acceptance criteria for raw material purity (e.g., ≥98% by HPLC) and document deviations in a controlled database .
Q. Ethical & Safety Considerations
Q. What safety protocols are mandated for handling this compound in laboratory settings?
Methodological Answer: Follow OSHA guidelines for sulfur-containing compounds: use fume hoods during synthesis, wear nitrile gloves, and store aliquots in flame-resistant cabinets. Acute toxicity data (e.g., LD₅₀ from rodent studies) must inform institutional biosafety committee (IBC) approvals before in vivo work .
Q. Research Design & Knowledge Gaps
Q. How can researchers design studies to address the unresolved mechanism of this compound’s action on biofilm disruption?
Methodological Answer: Combine confocal microscopy (with LIVE/DEAD staining) and quartz crystal microbalance (QCM) to quantify biofilm mass reduction. Use transcriptomic analysis of biofilm-associated genes (e.g., algD, pelA) pre/post-treatment. Compare efficacy against known biofilm inhibitors (e.g., gallium nitrate) in flow-cell models .
Properties
CAS No. |
79234-80-3 |
---|---|
Molecular Formula |
C43H53NO17 |
Molecular Weight |
855.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H53NO17/c1-17(45)15-43(54)16-28(32-21(36(43)42(53)55-7)12-22-33(38(32)51)39(52)35-26(48)9-8-25(47)34(35)37(22)50)59-30-13-23(44(5)6)40(19(3)57-30)61-31-14-27(49)41(20(4)58-31)60-29-11-10-24(46)18(2)56-29/h8-9,12,18-20,23,27-31,36,40-41,47-49,51,54H,10-11,13-16H2,1-7H3 |
InChI Key |
JXYLBMAOWIXZSC-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Synonyms |
1-hydroxysulfurmycin A |
Origin of Product |
United States |
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